molecular formula C19H28O B022085 10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 25824-80-0

10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No. B022085
CAS RN: 25824-80-0
M. Wt: 272.4 g/mol
InChI Key: AFGDPPHTYUQKOF-QAGGRKNESA-N
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Description

The compound “10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one” is a complex organic molecule. It is a derivative of phenanthrene . The IUPAC name for a similar compound is [(3s,8r,9s,10r,13s,14s)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] .

Scientific Research Applications

  • Carcinogenicity of Cyclopenta[a]phenanthrenes : A study by Coombs (1966) demonstrated a new synthesis of potentially carcinogenic cyclopenta[a]phenanthrenes. These compounds, including the 10,13-Dimethyl variant, are synthesized by aromatizing 3-unsubstituted and 3-methoxy-11,17-diketones and may have potential carcinogenic effects (Coombs, 1966).

  • In Vitro Metabolism and Biological Activity : Hadfield et al. (1984) found that methyl substituents influence the biological activity of cyclopenta[a]phenanthren-17-ones. Mutagenic compounds in this group showed more epoxidation, while carcinogenic compounds showed less, indicating a significant impact on their biological behavior (Hadfield et al., 1984).

  • Antimicrobial Activities : Zhao et al. (2018) identified three new phenanthrenes from Juncus effusus, including variants of cyclopenta[a]phenanthren-17-ones, showing significant antifungal and antibacterial activities against various pathogens (Zhao et al., 2018).

  • Antialgal Activity : DellaGreca et al. (2001) synthesized dihydrophenanthrenes and phenanthrenes, including derivatives of 10,13-Dimethyl cyclopenta[a]phenanthren-17-one, showing strong antialgal activity. This suggests potential applications in controlling harmful algal blooms (DellaGreca et al., 2001).

  • Liver X Receptor Agonists : A study on hyodeoxycholic acid-based bile acid analogs, which are structurally similar to cyclopenta[a]phenanthren-17-ones, showed potential as liver X receptor agonists. This could regulate cholesterol metabolism and benefit cardiovascular diseases (Ching, 2013).

  • Cryosynthesis of Nanoparticles : Morozov et al. (2015) used cryosynthesis technology to produce nanoparticles of dehydroepiandrosterone (DHEA), a hormone structurally related to 10,13-Dimethyl cyclopenta[a]phenanthren-17-one. This process maintained the molecular structure with lower toxicity, indicating potential in drug delivery systems (Morozov et al., 2015).

properties

IUPAC Name

10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h6,14-16H,3-5,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGDPPHTYUQKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347588
Record name Androst-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

CAS RN

25824-80-0
Record name Androst-5-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 2
10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 3
10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 4
10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 5
10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Reactant of Route 6
10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Citations

For This Compound
7
Citations
A Elwakeel, H Soudan, A Eldoksh, M Shalaby… - Synergy, 2019 - Elsevier
Triple Negative Breast Cancer (TNBC) treatment is more challenging than other subtypes of breast malignancy and due to the lack of markers for the molecularly targeted therapies (ER, …
Number of citations: 15 www.sciencedirect.com
S Chopra - iicweb.org
Direct immersion SPME-GC-MS-MS was used for the analysis of steroids in water at part-per-trillion (ppt) and lower concentrations. The method was validated and extended to real …
Number of citations: 2 www.iicweb.org
Y Shima, K Miyabayashi, S Haraguchi… - Molecular …, 2013 - academic.oup.com
Testosterone is a final product of androgenic hormone biosynthesis, and Leydig cells are known to be the primary source of androgens. In the mammalian testis, two distinct populations …
Number of citations: 221 academic.oup.com
VE Burns, TK Kerppola - British journal of pharmacology, 2017 - Wiley Online Library
Background and Purpose To further the development of new agents for the treatment of adrenocortical carcinoma (ACC), we characterized the molecular and cellular mechanisms of …
Number of citations: 16 bpspubs.onlinelibrary.wiley.com
TS Leyh, I Cook, T Wang - Drug metabolism reviews, 2013 - Taylor & Francis
Combined structure, function and molecular dynamics studies of human cytosolic sulfotransferases (SULT1A1 and 2A1) have revealed that these enzymes contain a ∼30-residue active…
Number of citations: 31 www.tandfonline.com
FJ Munguia-Galaviz, AG Miranda-Diaz… - International journal of …, 2023 - mdpi.com
Cardiovascular and renal diseases are among the leading causes of death worldwide, and regardless of current efforts, there is a demanding need for therapeutic alternatives to reduce …
Number of citations: 4 www.mdpi.com
S Mao, J Ren, Y Xu, J Lin, C Pan, Y Meng… - European Journal of …, 2022 - Elsevier
Efficient antiviral drug discovery has been a pressing issue of global public health concern since the outbreak of coronavirus disease 2019. In recent years, numerous in vitro and in vivo …
Number of citations: 4 www.sciencedirect.com

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